(2,2-Diethoxyethyl)(2-methoxy-4-methylphenyl)sulfane
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Overview
Description
(2,2-Diethoxyethyl)(2-methoxy-4-methylphenyl)sulfane is an organic compound with the molecular formula C14H22O3S It is characterized by the presence of a sulfane group attached to a 2-methoxy-4-methylphenyl ring and a 2,2-diethoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Diethoxyethyl)(2-methoxy-4-methylphenyl)sulfane typically involves the reaction of 2-methoxy-4-methylphenylthiol with 2,2-diethoxyethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include:
Temperature: The reaction is usually conducted at elevated temperatures to facilitate the formation of the sulfane bond.
Catalyst: Common catalysts used in this reaction include acids or bases that can promote the nucleophilic substitution reaction.
Solvent: The reaction is often carried out in an organic solvent such as dichloromethane or toluene to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction parameters are optimized to maximize yield and purity while minimizing the production of by-products. The use of automated reactors and advanced purification techniques such as distillation and chromatography ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
(2,2-Diethoxyethyl)(2-methoxy-4-methylphenyl)sulfane can undergo various chemical reactions, including:
Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species using reducing agents like lithium aluminum hydride.
Substitution: The methoxy and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones are the major products formed from oxidation reactions.
Reduction: Thiols and other reduced sulfur species are the primary products of reduction reactions.
Substitution: The major products depend on the nucleophile used in the substitution reaction, resulting in various substituted derivatives.
Scientific Research Applications
(2,2-Diethoxyethyl)(2-methoxy-4-methylphenyl)sulfane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2,2-Diethoxyethyl)(2-methoxy-4-methylphenyl)sulfane involves its interaction with molecular targets through its sulfane group. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-methoxy-4-(methoxymethyl)-: This compound has a similar phenyl ring structure with methoxy and methoxymethyl groups.
(2,2-diethoxyethyl)(2-methoxy-4-methylphenyl)sulfane: The presence of the sulfane group distinguishes it from other similar compounds.
Uniqueness
This compound is unique due to its combination of a sulfane group with a 2-methoxy-4-methylphenyl ring and a 2,2-diethoxyethyl group. This unique structure imparts specific chemical properties and reactivity that make it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-(2,2-diethoxyethylsulfanyl)-2-methoxy-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O3S/c1-5-16-14(17-6-2)10-18-13-8-7-11(3)9-12(13)15-4/h7-9,14H,5-6,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVHAGRWFNXBCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CSC1=C(C=C(C=C1)C)OC)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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